Home > Products > Screening Compounds P35537 > 5,5-Bis(4-fluorophenyl)imidazolidine-2,4-dione
5,5-Bis(4-fluorophenyl)imidazolidine-2,4-dione - 70028-85-2

5,5-Bis(4-fluorophenyl)imidazolidine-2,4-dione

Catalog Number: EVT-3193346
CAS Number: 70028-85-2
Molecular Formula: C15H10F2N2O2
Molecular Weight: 288.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

5,5-Diphenyl-1,3-bis(prop-2-yn-1-yl)imidazolidine-2,4-dione

Compound Description: This compound is a derivative of imidazolidine-2,4-dione, featuring two phenyl rings and two prop-2-yn-1-yl groups attached to the imidazolidine core. The crystal structure reveals the presence of C—H···O hydrogen bonds, leading to the formation of infinite molecular chains. []Relevance: This compound shares the core imidazolidine-2,4-dione structure with 5,5-Bis(4-fluorophenyl)imidazolidine-2,4-dione. The primary difference lies in the substituents at the 5-position of the imidazolidine ring. While the target compound has two 4-fluorophenyl groups, this compound has two phenyl rings and two prop-2-yn-1-yl groups. []

5,5-Diphenylimidazolidine-2,4-dione (Phenytoin)

Compound Description: This compound, commonly known as phenytoin, is a well-known anticonvulsant drug. It acts as a sodium channel blocker in the brain, thereby reducing neuronal excitability. [, , , , ]Relevance: This compound serves as the core structure for 5,5-Bis(4-fluorophenyl)imidazolidine-2,4-dione, differing only in the presence of fluorine atoms at the para position of the phenyl rings in the target compound. [, , , , ]

3-[2-(Morpholin-4-yl)ethyl]-5,5-diphenylimidazolidine-2,4-dione

Compound Description: This molecule is characterized by a morpholine ring linked to the imidazolidine-2,4-dione core via an ethyl bridge. Crystal structure analysis reveals the formation of helical chains through N—H···O and C—H···O hydrogen bonds, further stabilized by C—H···π interactions. []Relevance: Similar to 5,5-Bis(4-fluorophenyl)imidazolidine-2,4-dione, this compound features the 5,5-diphenylimidazolidine-2,4-dione scaffold. The distinction arises from the substitution at the 1-position of the imidazolidine ring, where this compound possesses a 2-(morpholin-4-yl)ethyl group. []

5,5-Diphenyl-3-tetradecyl-2-thioxo-imidazolidin-4-one

Compound Description: This compound is a thiohydantoin derivative, featuring a sulfur atom replacing the oxygen atom at the 2-position of the imidazolidine ring, along with a tetradecyl chain at the 3-position. It demonstrates potent inhibitory activity against the enzyme fatty acid amide hydrolase (FAAH), which plays a role in regulating endocannabinoid signaling. []Relevance: This compound belongs to the thiohydantoin class, closely related to the hydantoin structure of 5,5-Bis(4-fluorophenyl)imidazolidine-2,4-dione. Both compounds share the diphenyl substitution at the 5-position of the heterocyclic ring. []

5,5′-[(4-Fluorophenyl)methylene]bis[6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione]

Compound Description: This molecule comprises two pyrimidine rings linked by a (4-fluorophenyl)methylene bridge. The presence of amino and methyl substituents on the pyrimidine rings, along with the fluorine atom on the bridging phenyl ring, influences its crystal packing and potential biological activities. [] Relevance: While this compound doesn't share the imidazolidine-2,4-dione core with 5,5-Bis(4-fluorophenyl)imidazolidine-2,4-dione, it exhibits a structural similarity in the form of a 4-fluorophenyl group. Additionally, both compounds are classified as heterocyclic compounds with potential biological activity. []

6,6′-Diamino-1,1′,3,3′-tetramethyl-5,5′-(4-chlorobenzylidene)bis[pyrimidine-2,4(1H,3H)-dione]

Compound Description: This molecule features two pyrimidine rings connected by a (4-chlorobenzylidene) bridge. The presence of amino and methyl substituents on the pyrimidine rings, along with the chlorine atom on the bridging phenyl ring, influences its crystal packing and potential biological activities. Computational studies suggest potential antimicrobial activity for this compound. [, ]Relevance: Although this compound differs from 5,5-Bis(4-fluorophenyl)imidazolidine-2,4-dione in its core structure, both share a common structural motif – a halogenated phenyl ring (chlorophenyl in this case, compared to fluorophenyl in the target compound). [, ]

1,3-Disubstituted-7-aryl-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Compound Description: This compound represents a class of molecules containing a pyrimidopyrimidine core with various substituents. Notably, they exhibit antagonistic activity against the glucagon-like peptide-1 receptor (GLP-1R). One specific derivative (compound 5d) demonstrated oral bioavailability, CNS penetration, and the ability to block insulin release. []Relevance: While this compound differs significantly in its core structure from 5,5-Bis(4-fluorophenyl)imidazolidine-2,4-dione, it highlights the biological relevance of heterocyclic compounds with diverse substituents, which can lead to interactions with specific biological targets like GLP-1R. []

1,3,5-Triphenylimidazolidine-2,4-dione and 1,3,5-Triphenyl-2-thioxoimidazolidin-4-ones

Compound Description: These compounds are derivatives of imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one, respectively, featuring three phenyl rings attached to the heterocyclic core. They have shown interesting affinity and selectivity for the human CB1 cannabinoid receptor, acting as inverse agonists. [, ]Relevance: These compounds share a structural similarity with 5,5-Bis(4-fluorophenyl)imidazolidine-2,4-dione in terms of their imidazolidine-2,4-dione or related thiohydantoin core. Notably, they emphasize the impact of substituent modifications on biological activity, as these derivatives target the CB1 receptor, unlike the anticonvulsant properties of phenytoin and its fluorinated analogs. [, ]

1,1′-Bis(4-fluorophenyl)-3,3′-diisobutyl-4,4′-diphenoxy-1H,1′H-4,4′-bipyrazole-5,5′(4H,4′H)-dione

Compound Description: This molecule comprises two pyrazole rings linked by a central bond. Each pyrazole ring is further substituted with 4-fluorophenyl, isobutyl, and phenoxy groups. The presence of these diverse substituents influences its conformational flexibility and crystal packing. []Relevance: Although structurally dissimilar to 5,5-Bis(4-fluorophenyl)imidazolidine-2,4-dione in its core structure, this compound highlights the use of 4-fluorophenyl groups as substituents in various heterocyclic systems. It underlines the potential of such modifications to impact molecular properties and potential biological activities. []

4,5-Dihydroxy-4,5-bis(trifluoromethyl)imidazolidin-2-one and Derivatives

Compound Description: This compound represents a class of imidazolidine-2-one derivatives with trifluoromethyl and hydroxyl groups at positions 4 and 5. These compounds can be used to synthesize various heterocyclic systems, including imidazo-1,4-oxazines and rearranged 5,5-bis(trifluoromethyl)hydantoins. []Relevance: While structurally distinct from 5,5-Bis(4-fluorophenyl)imidazolidine-2,4-dione, these compounds highlight the versatility of the imidazolidine core as a building block for diverse chemical modifications. This versatility underscores the potential for synthesizing various related compounds with potentially distinct biological properties. []

Overview

5,5-Bis(4-fluorophenyl)imidazolidine-2,4-dione is a chemical compound characterized by a complex molecular structure that includes two 4-fluorophenyl groups attached to an imidazolidine-2,4-dione moiety. This compound has garnered attention in scientific research due to its potential biological activities and applications in organic synthesis.

Source and Classification

The compound is classified under imidazolidine-2,4-diones, which are known for their diverse chemical properties and biological activities. Its IUPAC name is 5,5-bis(4-fluorophenyl)imidazolidine-2,4-dione, and it has the molecular formula C15H10F2N2O2C_{15}H_{10}F_2N_2O_2 with a molecular weight of approximately 294.25 g/mol .

Synthesis Analysis

Methods

The synthesis of 5,5-bis(4-fluorophenyl)imidazolidine-2,4-dione typically involves multi-step organic reactions. A common synthetic route includes the reaction of 4-fluoroaniline with glyoxal under acidic or basic conditions. The process generally proceeds through the formation of an intermediate Schiff base, which subsequently cyclizes to yield the imidazolidine-2,4-dione structure .

Technical Details

In industrial settings, the production may utilize continuous flow reactors to enhance yield and purity. Reaction conditions such as temperature, solvent choice, and catalyst type are optimized to achieve high efficiency. Purification methods like recrystallization or chromatography are often employed to isolate the desired product.

Molecular Structure Analysis

Structure

The molecular structure of 5,5-bis(4-fluorophenyl)imidazolidine-2,4-dione consists of a central imidazolidine ring with two fluorinated phenyl groups. The presence of fluorine atoms significantly influences the compound's reactivity and stability compared to its non-fluorinated analogs .

Data

The InChI representation for this compound is:

InChI 1S C15H10F2N2O2 c16 12 7 3 8 4 13 12 17 14 19 18 15 20 9 5 1 2 6 10 9 11 18 21 h1 7H H 19 20 \text{InChI 1S C15H10F2N2O2 c16 12 7 3 8 4 13 12 17 14 19 18 15 20 9 5 1 2 6 10 9 11 18 21 h1 7H H 19 20 }

This data provides insight into the arrangement of atoms within the molecule and can be used for computational modeling and further chemical analysis .

Chemical Reactions Analysis

Reactions

The primary reaction involving 5,5-bis(4-fluorophenyl)imidazolidine-2,4-dione is its formation through condensation reactions with glyoxal derivatives. The compound can also participate in various substitution reactions due to the presence of reactive sites on the aromatic rings.

Technical Details

The reactivity of this compound is influenced by the electron-withdrawing nature of the fluorine substituents, which can enhance nucleophilic attack at specific positions on the aromatic rings. This property makes it a valuable intermediate in organic synthesis .

Mechanism of Action

Process

The mechanism of action for 5,5-bis(4-fluorophenyl)imidazolidine-2,4-dione involves its interaction with specific biological targets such as enzymes or receptors. The fluorinated phenyl groups can modulate binding affinity and selectivity towards these targets.

Data

Research indicates that this compound may exhibit antimicrobial and anticancer properties through its ability to inhibit certain biological pathways. The exact molecular targets remain under investigation but are critical for understanding its therapeutic potential .

Physical and Chemical Properties Analysis

Physical Properties

5,5-Bis(4-fluorophenyl)imidazolidine-2,4-dione is expected to be a solid at room temperature with specific melting and boiling points that require empirical determination through experimental methods.

Chemical Properties

The compound is characterized by:

  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) and methanol.
  • Stability: Exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature variations.
  • Reactivity: Engages in electrophilic aromatic substitution due to the presence of electron-withdrawing fluorine groups .
Applications

Scientific Uses

The applications of 5,5-bis(4-fluorophenyl)imidazolidine-2,4-dione span several fields:

  • Chemistry: Serves as a building block for synthesizing more complex organic molecules.
  • Biology: Under investigation for potential antimicrobial and anticancer activities.
  • Medicine: Explored as a lead compound in drug development targeting various diseases.
  • Industry: Utilized in producing pharmaceuticals and other chemical products due to its versatile chemical properties .
Introduction: Research Significance of 5,5-Bis(4-fluorophenyl)imidazolidine-2,4-dione

Structural Context: 5,5-Diphenylhydantoin Core and 4-Fluorophenyl Substitution Impact

The molecule retains the core imidazolidine-2,4-dione (hydantoin) ring system characteristic of phenytoin. The critical structural modification involves the para-fluorine substitution on both phenyl rings attached at the C5 position of the hydantoin core. This alteration significantly influences key molecular properties:

  • Electron Withdrawal & Resonance Effects: Fluorine atoms are strongly electron-withdrawing inductively (-I effect) but exhibit electron-donating resonance (+R effect) capabilities. This dual nature subtly alters the electron density distribution within the phenyl rings and potentially the hydantoin core, impacting dipole moments and reactivity.
  • Metabolic Blocking: The primary rationale for para-fluorination was to block the major metabolic pathway of phenytoin, which is cytochrome P450 (CYP)-mediated para-hydroxylation to inactive 5-(4-hydroxyphenyl)-5-phenylhydantoin (p-HPPH) [1]. The strong C-F bond presents a significant barrier to this oxidative deactivation.
  • Physicochemical Properties: Fluorination profoundly alters lipophilicity and solubility. Experimental data demonstrates that pF-PHT possesses a higher calculated logP (2.71) compared to phenytoin (logP ~2.20), indicating increased lipophilicity [1] [2]. This is further supported by its higher 1-octanol/water partition coefficient (measured logP = 2.71 for pF-PHT vs. 2.22 for PHT) [1]. Density functional theory (DFT) studies on analogous hydantoins suggest such substitutions also influence molecular electrostatic potential surfaces and frontier orbital energies (HOMO-LUMO gap) [7].
  • Solid-State Characteristics: Crystallographic studies of related 5,5-diarylhydantoins reveal that fluorine substitution can influence crystal packing via altered C-H···F, C-F···π, or F···F interactions, although specific data for pF-PHT is limited in the provided results [5] [7]. Hirshfeld surface analysis of similar compounds shows significant contributions from H···H, H···C/C···H, and H···O/O⋯H contacts [7].

Table 1: Key Physicochemical Properties of pF-PHT vs. Phenytoin (PHT)

Property5,5-Bis(4-fluorophenyl)imidazolidine-2,4-dione (pF-PHT)5,5-Diphenylhydantoin (Phenytoin, PHT)Impact of Fluorination
Molecular FormulaC₁₅H₁₀F₂N₂O₂C₁₅H₁₂N₂O₂Addition of 2F, Removal of 2H
Molecular Weight (g/mol)288.25252.27Increase
Calculated logP2.71~2.20Increased Lipophilicity
Measured logP (Octanol/Water)2.712.22Increased Lipophilicity
Major Metabolic Pathway (CYP Oxidation)Severely hindered (C-F bond)Para-Hydroxylation (Major pathway)Increased Metabolic Stability
Density (g/cm³)1.379 [2]N/APhysical property alteration

Historical Development and Rationale for Fluorinated Analog Synthesis

The synthesis of pF-PHT was driven by a specific pharmacological hypothesis rooted in understanding phenytoin's metabolism. Nelson et al. (1979) proposed that blocking the primary para-hydroxylation site of phenytoin using fluorine atoms would prevent its metabolic inactivation [1]. This strategy was predicated on the well-established concept of using fluorine as a bioisostere for hydrogen to impede oxidative metabolism, thereby potentially:

  • Increasing Metabolic Stability: Extending the drug's half-life and duration of action within the body.
  • Enhancing Potency: Anticipating that the intact molecule would maintain or even improve antiseizure efficacy due to prolonged exposure.

Initial testing in murine models (maximal electroshock seizure and subcutaneous pentylenetetrazol tests) yielded paradoxical results. Contrary to expectations, pF-PHT exhibited significantly reduced anticonvulsant potency (ED₅₀ = 1000 mg/kg) compared to phenytoin (ED₅₀ = 9.5 mg/kg) [1]. However, a critical and unexpected finding emerged: despite its low acute potency, pF-PHT demonstrated an extremely long duration of action, exceeding seven days in some cases, with a slow onset requiring several hours to reach peak activity [1]. This stark dissociation between low acute potency and prolonged effect highlighted a crucial role for physicochemical properties (e.g., altered distribution, slow absorption) rather than solely enhanced metabolic stability in dictating its pharmacological profile. Nelson et al. concluded that "physicochemical properties must contribute to the low activity of pF-PHT" [1], prompting further investigation into these parameters and CYP kinetics.

Primary Research Domains Involving 5,5-Bis(4-fluorophenyl)imidazolidine-2,4-dione

Research on pF-PHT spans several interconnected domains:

  • Metabolic Stability and CYP Kinetics: A primary focus has been the quantitative assessment of the fluorination strategy's success in blocking CYP-mediated oxidation. Studies confirmed that pF-PHT exhibits markedly reduced turnover by cytochrome P450 enzymes compared to phenytoin. Kinetic analyses using liver microsomes or purified enzymes demonstrated a significant decrease in the maximum velocity (Vₘₐₓ) of oxidation for pF-PHT, validating the initial hypothesis that fluorine substitution impedes aromatic hydroxylation [1]. This resistance is the key factor underlying its prolonged duration of action, even in the face of low intrinsic potency.
  • Synthesis Methodologies: Developing safer and more efficient synthetic routes for pF-PHT is an active research area. The original synthesis via the Bucherer-Bergs reaction utilized 4,4'-difluorobenzophenone, potassium cyanide (KCN), and ammonium carbonate [(NH₄)₂CO₃] [1] [2]. This method suffers from the use of highly toxic KCN and the generation of lethal hydrogen cyanide (HCN) gas. Recent efforts focus on alternative pathways, such as a three-step sequence starting from para-fluorobenzaldehyde:
  • Vitamin B1 (thiamine)-catalyzed benzoin condensation to yield 1,2-bis(4-fluorophenyl)-2-hydroxyethanone (I).
  • Oxidation of (I) with nitric acid (HNO₃) to yield 4,4′-difluorobenzil (II).
  • Biltz phenytoin synthesis involving condensation of (II) with urea under basic conditions to form pF-PHT [1].This route avoids highly toxic cyanide reagents, improving safety. Yields for analogous hydantoin syntheses vary, with literature reports for pF-PHT synthesis often around 65-81% for specific steps [2].

Table 2: Synthetic Routes for 5,5-Bis(4-fluorophenyl)imidazolidine-2,4-dione

Synthetic MethodKey Starting Materials/ReagentsAdvantagesDisadvantages/LimitationsReported Yield Range
Bucherer-Bergs Reaction4,4'-Difluorobenzophenone, KCN, (NH₄)₂CO₃Potentially fewer stepsUse of highly toxic KCN; Generation of HCN gas; Safety hazards~65-81% [2]
Benzoin-Biltz Sequencepara-Fluorobenzaldehyde, Thiamine (Vit B1), HNO₃, Urea, BaseAvoids cyanide reagents; SaferMulti-step process; Requires oxidation stepSpecific yield for pF-PHT not provided; Yields for steps vary [1]
  • Physicochemical Profiling: Detailed characterization of pF-PHT's properties (logP, solubility, pKa, crystal structure, spectral data - IR, NMR, MS) is essential for understanding its behavior. Experimental determination of its 1-octanol/water partition coefficient confirmed increased lipophilicity [1]. NMR data (¹H, ¹³C) is available for characterization [1] [2] [9]. Density (1.379 g/cm³) is documented [2]. Computational studies (DFT) on related hydantoins help predict reactivity and interactions [7].
  • Antimicrobial Applications: While direct potent activity data for pF-PHT itself against pathogens is limited in the provided results, structurally related N-substituted hydantoin and thiohydantoin derivatives are extensively researched for antibacterial and antifungal properties. Compounds bearing halogenated phenyl rings (like the 4-fluorophenyl groups in pF-PHT) frequently show enhanced activity. For instance, novel N-substituted hydantoins have demonstrated significant MIC (Minimum Inhibitory Concentration) values against Gram-positive, Gram-negative bacteria, and fungi, sometimes comparable or superior to reference drugs like fluconazole or streptomycin [4] [9]. This structural similarity positions pF-PHT as a relevant scaffold or intermediate in antimicrobial drug discovery.
  • Material Science & Crystallography: Studies on hydantoin derivatives, including diaryl-substituted compounds like pF-PHT, explore their solid-state behavior. Research focuses on crystal structure determination, analyzing packing motifs influenced by fluorine (e.g., potential C-F···π, F···F interactions), hydrogen bonding networks (N-H···O=C), Hirshfeld surface analysis quantifying intermolecular contact contributions (H···H, H···C, H···O), and computational modeling of crystal packing energies [5] [7]. Understanding these properties is crucial for purification, formulation, and potential applications in crystal engineering.

Knowledge Gaps and Current Research Imperatives

Despite advancements, significant gaps in understanding pF-PHT persist, driving current research needs:

  • Mechanism of Prolonged Duration vs. Low Acute Potency: The precise mechanisms underlying the extreme dissociation between pF-PHT's low acute anticonvulsant potency (high ED₅₀) and its exceptionally long duration of action remain incompletely resolved. While metabolic stability is a key factor, the contribution of specific physicochemical properties (e.g., very slow absorption from a depot site, high protein binding, unique tissue distribution kinetics, slow elimination of intact drug) requires deeper investigation using modern pharmacokinetic/pharmacodynamic (PK/PD) modeling techniques [1].
  • Comprehensive Biological Profiling Beyond Metabolism: Research has heavily focused on CYP kinetics and physicochemical properties. A significant gap exists in the broad biological activity profiling of pF-PHT. Rigorous evaluation against diverse pharmacological targets relevant to neurology (e.g., other ion channels beyond phenytoin's known Na⁺ channel block, neuroinflammation), oncology (potential cytotoxicity screening based on hydantoin derivatives' activities [9]), and microbiology (direct antimicrobial efficacy testing against panels of resistant pathogens) is warranted. Studies often focus on close analogs or derivatives, leaving pF-PHT itself less explored outside metabolic contexts.
  • Metabolite Identification and Off-Target Effects: While major para-hydroxylation is blocked, the complete metabolic fate of pF-PHT is not fully elucidated. Identification of potential minor metabolites (e.g., ring hydroxylation at other positions, N-glucuronidation) and assessment of their biological activity or toxicity are crucial. Furthermore, systematic screening for potential off-target interactions (e.g., hERG channel binding, other CYP isoforms inhibition/induction) has not been reported.
  • Advanced Formulation and Delivery Strategies: The compound's high lipophilicity presents challenges related to solubility and bioavailability. Research into enabling formulations (e.g., nanocrystals, cyclodextrin complexes, lipid-based systems) could be valuable, particularly if specific biological activities warrant further development. No such studies are reported in the provided literature.
  • Crystallography and Polymorphism: Detailed single-crystal X-ray diffraction data specific to pF-PHT is lacking in the provided results. Obtaining this data would definitively confirm molecular conformation (e.g., Z-configuration of the imidazolidinedione ring), dihedral angles between the aryl rings and the hydantoin plane, and the full spectrum of intermolecular interactions (including C-H···F, F···F, C-F···π) governing its solid-state packing and potential polymorphism [5] [7]. Hirshfeld surface analysis specific to pF-PHT crystals would quantify contact contributions.
  • Structure-Activity Relationship (SAR) Refinement: pF-PHT represents a single point (di-para-fluoro) in the SAR of fluorinated phenytoin analogs. Systematic comparison of its properties and activities with those of mono-fluorinated analogs (e.g., 5-(4-fluorophenyl)-5-phenylhydantoin), analogs fluorinated at different ring positions (ortho, meta), and other polyfluorinated derivatives is needed to refine understanding of how fluorine number and position dictate biological outcomes. This is implied but not comprehensively detailed in the historical context [1].

Table 3: Documented Biological Activities of Structurally Related Hydantoin/Thiohydantoin Derivatives

Compound Class/ExampleReported Biological ActivityKey Findings/CommentsSource (from Results)
N-substituted Hydantoins (e.g., Compounds 22, 25)Antibacterial, Antifungal, PLA2 InhibitionMICs as low as 10.2-13.5 µM vs. bacteria/fungi; IC₅₀ ~8.53-10.27 µM for PLA2 inhibition; Good drug-likeness predicted [4]
Piperidinyl-Imidazolidine/Thiohydantoin Derivatives (e.g., 3e, 5f)Anticoagulant (APTT/PT), Cytotoxicity (MCF-7)Compound 5f: Strong APTT prolongation (>1000s); Compound 3e: Potent cytotoxicity (LD₅₀: 20.4 μg/mL vs MCF-7) [9]
5-Ene-4-thiazolidinones (Rhodanines etc.)Diverse: Antimicrobial, Anticancer, Anti-inflammatoryOften flagged as PAINS; Activity highly dependent on C5 substituent (5-ene moiety) [3]
Thiazolidine DerivativesAnticancer, Anticonvulsant, Antimicrobial, Anti-inflammatory, NeuroprotectiveSulfur atom enhances pharmacological diversity; Multifunctional drug design focus [8]

Properties

CAS Number

70028-85-2

Product Name

5,5-Bis(4-fluorophenyl)imidazolidine-2,4-dione

IUPAC Name

5,5-bis(4-fluorophenyl)imidazolidine-2,4-dione

Molecular Formula

C15H10F2N2O2

Molecular Weight

288.25 g/mol

InChI

InChI=1S/C15H10F2N2O2/c16-11-5-1-9(2-6-11)15(13(20)18-14(21)19-15)10-3-7-12(17)8-4-10/h1-8H,(H2,18,19,20,21)

InChI Key

OQEQEUCZWDWVLA-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2(C(=O)NC(=O)N2)C3=CC=C(C=C3)F)F

Canonical SMILES

C1=CC(=CC=C1C2(C(=O)NC(=O)N2)C3=CC=C(C=C3)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.